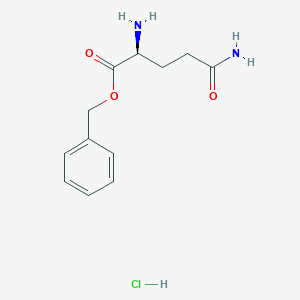

(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride

Description

(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS: 2419-53-6) is an amino acid derivative with the molecular formula C₁₂H₁₇ClN₂O₃ and a molecular weight of 272.73 g/mol . Structurally, it features a benzyl ester group, an amide (-CONH₂), and a secondary amine (-NH₂), making it a versatile intermediate in peptide synthesis and pharmaceutical research. The compound is produced commercially by companies such as Kemiao Biology and is priced at 1g/RMB as of March 2025, reflecting its specialized applications .

Its stereochemical specificity (S-configuration) ensures precise reactivity in chiral synthesis, particularly in constructing peptide backbones or modifying side chains. The hydrochloride salt form enhances stability and solubility in polar solvents, critical for laboratory handling .

Properties

IUPAC Name |

benzyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,15);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUBGABLTZAUKP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-53-6 | |

| Record name | L-Glutamine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,5-diamino-5-oxopentanoic acid and benzyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

-

Building Block for Synthesis :

- (S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical compounds. It can be utilized to create derivatives that exhibit biological activity, particularly in the development of drugs targeting metabolic and neurological disorders .

- Synthesis of Bioactive Compounds :

- Potential Therapeutic Uses :

Case Studies and Research Findings

Research has shown that compounds similar to this compound can enhance metabolic processes in critically ill patients when supplemented with other nutrients . In one study involving glutamine supplementation, it was observed that while glutamine plays a role in immune function and oxidative stress reduction, its effects on mortality rates were complex and necessitated further investigation.

Additionally, ongoing studies are exploring the potential neuroprotective effects of derivatives derived from this compound, particularly concerning neurodegenerative diseases where amino acid metabolism plays a critical role.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in protecting groups, substituents, and molecular complexity. Key comparisons include:

Key Observations:

- Benzyl vs. Fmoc Protection: The target compound’s benzyl ester contrasts with Fmoc-protected analogs (AAD-017, AAD-018). Benzyl groups are cleaved via hydrogenolysis, whereas Fmoc is base-labile, enabling orthogonal protection strategies in peptide synthesis .

- Chirality and Reactivity : The (S)-configuration ensures stereochemical control, similar to AAD-014 (pyrrolidine derivative) but distinct from D-Asparagine methyl ester (AAD-016), which has D-configuration .

- Salt Forms : The hydrochloride salt enhances solubility compared to dihydrochloride forms (e.g., CAS 71697-89-7), which may alter crystallization behavior .

Physicochemical Properties

Biological Activity

(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₆ClN₂O₃

- Molecular Weight : 287.72 g/mol

- Solubility : Soluble in water, which enhances its bioavailability in biological systems.

This compound acts as a substrate for various enzymes and participates in biochemical pathways that are crucial for cellular functions. Its mechanism primarily involves:

- Interaction with Receptors : The compound has been shown to interact with the NMDA receptor complex in the central nervous system (CNS), which plays a key role in synaptic plasticity and memory function.

- Enhancement of Neurotransmission : By binding to glycine sites on the NMDA receptor, it enhances chloride conductance, leading to increased inhibitory neurotransmission, which may contribute to its neuroprotective effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. In cell line assays, it has induced apoptosis in cancer cells by activating caspase pathways. For example, treatment with the compound led to a significant increase in apoptotic markers in breast cancer cell lines (e.g., MDA-MB-231) when compared to control groups .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to modulate excitatory neurotransmission. This modulation helps protect neurons from excitotoxicity associated with conditions such as stroke and neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates NMDA receptor activity |

Case Study: Anticancer Mechanism

In a study evaluating the anticancer effects of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptotic cells as measured by flow cytometry, with significant activation of caspase-3 signaling pathways observed at higher concentrations .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics due to its solubility profile. It is rapidly absorbed when administered orally and exhibits a half-life conducive for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride, and what key reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via benzylation of L-glutamic acid derivatives. Critical steps include:

- Benzylation : Reaction with benzyl chloride under alkaline conditions (pH 8–10) at 0–5°C to minimize racemization .

- Hydrochloride Formation : Acidification with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

- Key Conditions : Use of inert atmosphere (N₂/Ar) to prevent oxidation of amine groups, and strict temperature control during benzylation to preserve stereochemistry.

- Characterization : Confirm enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) and optical rotation ([α]D²⁵ = +12.5° to +14.5° in H₂O) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (95:5 to 60:40 over 20 min), UV detection at 210 nm .

- NMR Spectroscopy : ¹H NMR in D₂O (δ 3.65–3.75 ppm for methylene protons adjacent to the carbonyl; δ 7.35–7.45 ppm for benzyl aromatic protons) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ = 273.1 m/z; isotopic pattern analysis for Cl⁻ confirmation) .

Q. What are the critical storage and handling protocols to maintain stability?

- Methodological Answer :

- Storage : 2–8°C in airtight containers under inert gas (Ar/N₂) to prevent hygroscopic degradation .

- Handling : Use gloveboxes for weighing; minimize exposure to atmospheric moisture (relative humidity <30%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed molecular ion peaks in mass spectrometry analysis?

- Methodological Answer :

- Isotopic Pattern Analysis : Calculate expected isotopic distribution for C₁₃H₁₈ClN₂O₃ (e.g., ³⁵Cl vs. ³⁷Cl ratio) using software like mMass .

- Fragmentation Pathways : Compare with literature data for related benzyl-protected amino acid hydrochlorides (e.g., loss of HCl (-36.46 Da) or benzyloxy group (-91.1 Da)) .

- High-Resolution MS : Use HRMS (Orbitrap/Q-TOF) to distinguish between isobaric species (e.g., Δ <5 ppm mass error) .

Q. What strategies optimize solid-phase peptide synthesis (SPPS) using this compound as a building block?

- Methodological Answer :

- Protection Scheme : Use Fmoc-protected amine groups. Deprotect with 20% piperidine in DMF (2 × 5 min) .

- Coupling Conditions : Activate with HOBt/DIC (1:1.2 molar ratio) in DMF for 2–4 hours; monitor via Kaiser test for free amine detection .

- Side Reactions : Minimize diketopiperazine formation by avoiding prolonged exposure to basic conditions during Fmoc removal .

Q. How can researchers address contradictory solubility data reported in different studies?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 2–7) and polar aprotic solvents (DMSO, DMF) using nephelometry .

- Temperature Dependence : Measure solubility at 4°C, 25°C, and 37°C (e.g., solubility in H₂O increases from 12 mg/mL at 4°C to 45 mg/mL at 37°C) .

- Counterion Effects : Compare hydrochloride vs. trifluoroacetate salt solubility profiles .

Physicochemical Properties Table

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClN₂O₃ | |

| Molecular Weight | 273.75 g/mol | |

| Storage Conditions | 2–8°C, inert atmosphere (Ar/N₂) | |

| Chiral Purity | ≥98% ee (chiral HPLC) | |

| Key NMR Peaks (D₂O) | δ 7.35–7.45 (benzyl), δ 3.65–3.75 (CH₂) |

Notes for Experimental Design

- Racemization Risk : Monitor reaction pH during benzylation; pH >10 increases racemization rates .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the ester group .

- Data Validation : Cross-validate analytical results with orthogonal methods (e.g., NMR + HPLC + [α]D) to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.